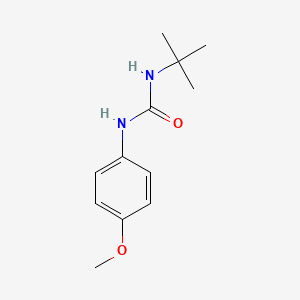![molecular formula C18H26N2O4 B5293702 2,4-diethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B5293702.png)
2,4-diethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-diethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide, also known as DPBA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DPBA is a benzamide derivative that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
The mechanism of action of 2,4-diethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide involves its ability to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. 2,4-diethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxifying enzymes. These mechanisms contribute to 2,4-diethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide's anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects
2,4-diethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. 2,4-diethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide has also been found to improve cognitive function in animal models of Alzheimer's disease. Additionally, 2,4-diethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide has been found to have antioxidant and neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
実験室実験の利点と制限
2,4-diethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide has several advantages for lab experiments, including its high yield synthesis methods and its potential therapeutic applications in various scientific research fields. However, 2,4-diethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide also has limitations, including its limited solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on 2,4-diethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide. One direction is to further investigate its potential use in treating inflammatory diseases and neurological disorders. Another direction is to explore its potential use as a chemopreventive agent, as it has been found to have anticancer properties in some studies. Additionally, further studies are needed to investigate the safety and toxicity of 2,4-diethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide at different doses.
合成法
2,4-diethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide has been synthesized through different methods, including the reaction of 2,4-diethoxybenzoic acid with propionyl chloride, followed by reaction with pyrrolidine and benzoyl chloride. Another method involves the reaction of 2,4-diethoxybenzoic acid with propionyl chloride, followed by reaction with pyrrolidine and benzoyl chloride under microwave irradiation. These methods have been optimized to obtain high yields of 2,4-diethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide.
科学的研究の応用
2,4-diethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide has been studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis. 2,4-diethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide has also been studied for its potential use as an analgesic, as it has been found to have pain-relieving effects. Additionally, 2,4-diethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2,4-diethoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-3-23-14-8-9-15(16(13-14)24-4-2)18(22)19-10-6-12-20-11-5-7-17(20)21/h8-9,13H,3-7,10-12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBBLLXAZRQZIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)NCCCN2CCCC2=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-diethoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-8-(6-methyl-2-propyl-4-pyrimidinyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5293622.png)
![2-[(4,6-dimethyl-2-quinazolinyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5293628.png)
![methyl 2-[3-benzoyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5293634.png)
![1'-[(3-methylquinoxalin-2-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5293638.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(5-oxopyrrolidin-2-yl)acetamide](/img/structure/B5293653.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B5293655.png)
![1'-[(5-methyl-2-furyl)methyl]-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5293671.png)
![7-methyl-2-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5293672.png)

![3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]carbonyl}quinoxalin-2(1H)-one](/img/structure/B5293709.png)

![5-[(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5293719.png)
![N-benzyl-1-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B5293726.png)
![2-[7-acetyl-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methylphenyl acetate](/img/structure/B5293728.png)